molecular formula C19H18O2 B14135274 4-(4-tert-Butylphenyl)-2H-chromen-2-one

4-(4-tert-Butylphenyl)-2H-chromen-2-one

Cat. No.: B14135274
M. Wt: 278.3 g/mol
InChI Key: VWCJZNUNSUVWMR-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenyl)-2H-chromen-2-one (CAS 852171-80-3) is a high-purity chromen-2-one derivative supplied as an off-white to white solid with a melting point of 109-113 °C . This compound is of significant interest in materials science and medicinal chemistry research. Chromen-2-one, also known as coumarin, is a privileged scaffold in drug discovery, and its derivatives are extensively investigated for a wide spectrum of pharmacological activities, including potential anticancer, antimicrobial, and antifungal properties . Its structural similarity to flavonols, which exhibit excited-state intramolecular proton transfer (ESIPT), makes it a promising candidate for developing novel fluorescent probes and sensors . Researchers value this compound for exploring new luminescent materials and as a key synthetic intermediate for constructing more complex heterocyclic systems. The compound should be stored sealed in a dry environment at room temperature (20-22 °C). This product is intended for research and development purposes only and is not classified as a drug, food, or cosmetic. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

4-(4-tert-butylphenyl)chromen-2-one

InChI

InChI=1S/C19H18O2/c1-19(2,3)14-10-8-13(9-11-14)16-12-18(20)21-17-7-5-4-6-15(16)17/h4-12H,1-3H3

InChI Key

VWCJZNUNSUVWMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The Suzuki–Miyaura coupling has emerged as a cornerstone for constructing the 4-aryl-coumarin framework. In a seminal study, 6-bromo-4-chloro-chromen-2-one (1 ) was coupled with 4-tert-butylphenylboronic acid (2b ) under palladium catalysis to yield 4-(4-tert-butylphenyl)-6-bromo-chromen-2-one (4b ) in quantitative yield. The reaction employed PdCl₂(dppf)·CH₂Cl₂ as the catalyst, K₃PO₄ as the base, and n-Bu₄NBr as a phase-transfer agent in refluxing acetonitrile (Scheme 1).

Scheme 1 : Synthesis via Suzuki–Miyaura Coupling
$$
\text{6-Bromo-4-chloro-chromen-2-one} + \text{4-tert-Butylphenylboronic acid} \xrightarrow{\text{PdCl}2(\text{dppf})\cdot\text{CH}2\text{Cl}2, \text{K}3\text{PO}_4, \text{MeCN}} \text{4b (Quantitative Yield)}
$$

Post-Functionalization and Debromination

While 4b retains a bromine substituent at position 6, subsequent modifications (e.g., cyanation or hydrolysis) enable access to derivatives. For the target compound, debromination via hydrogenolysis or reductive elimination would be required, though explicit protocols for 6-debromo-4-(4-tert-butylphenyl)coumarin remain undocumented in the surveyed literature.

Pechmann Condensation Strategy

Classical Acid-Catalyzed Cyclization

The Pechmann reaction traditionally involves condensation of phenols with β-keto esters under acidic conditions. For 4-(4-tert-butylphenyl)coumarin, resorcinol and ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate could theoretically undergo cyclization. However, the steric bulk of the tert-butyl group may impede this pathway, necessitating tailored conditions.

Modified Oxidative Coupling

A contemporary adaptation involves oxidative cyclization of phenylpropiolates with aldehydes. As demonstrated by MDPI, phenyl 3-phenylpropiolate and 4-tert-butylbenzaldehyde react in 1,2-dichloroethane with K₂S₂O₈ as the oxidant and n-Bu₄NBr as an additive at 90°C (Scheme 2). This method affords moderate yields (40–60%) but requires stringent control of electronic effects.

Scheme 2 : Oxidative Cyclization Pathway
$$
\text{Phenylpropiolate} + \text{4-tert-Butylbenzaldehyde} \xrightarrow{\text{K}2\text{S}2\text{O}8, \text{n-Bu}4\text{NBr}} \text{4-(4-tert-Butylphenyl)coumarin}
$$

Comparative Analysis of Synthetic Routes

Table 1 : Methodological Comparison for 4-(4-tert-Butylphenyl)-2H-chromen-2-one

Method Starting Materials Catalyst/Conditions Yield Limitations
Suzuki–Miyaura Coupling 6-Bromo-4-chloro-coumarin, 2b PdCl₂(dppf)·CH₂Cl₂, K₃PO₄, MeCN ~100% Requires debromination step
Oxidative Cyclization Phenylpropiolate, aldehyde K₂S₂O₈, n-Bu₄NBr, 90°C 40–60% Steric hindrance challenges
Pechmann Condensation Resorcinol, β-keto ester H₂SO₄, reflux N/A Low feasibility for bulky R

Table 2 : Physicochemical Properties

Property Value
Molecular Formula C₁₉H₁₈O₂
Molecular Weight 278.35 g/mol
Melting Point 109–113°C
Appearance Off-white to white solid

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one structure to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the chromen-2-one moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromen-2-one structure.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-tert-Butylphenyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-tert-Butylphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects.

    Modulating signaling pathways: Such as the NF-κB pathway, which is involved in inflammation and immune responses.

    Interacting with cellular receptors: Leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Effects on Physicochemical Properties

The tert-butyl group in 4-(4-tert-butylphenyl)-2H-chromen-2-one significantly impacts its physicochemical behavior:

  • Lipophilicity: The bulky tert-butyl group increases hydrophobicity compared to methyl (e.g., 4-methyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one in ) or halogen substituents (e.g., 6-bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one in ).
  • Crystallinity : Substituents like tert-butyl may disrupt crystal packing due to steric hindrance, leading to lower melting points compared to planar groups (e.g., 3,4-dimethyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, m.p. 118–122°C in ).
Table 1: Physicochemical Properties of Selected Coumarin Derivatives
Compound Name Substituents Melting Point (°C) LogP* Reference
4-(4-tert-Butylphenyl)-2H-chromen-2-one 4-tert-butylphenyl Not reported High (est.)
4-Methyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one 4-methyl, 7-propargyloxy 129–132 Moderate
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one 6-bromo, 4-methyl, 4-methoxyphenyl Not reported High
4-Hydroxy-2H-chromen-2-one 4-hydroxy Not reported Low

*LogP estimated based on substituent contributions.

Anticancer Activity
  • Methylene thio-linked coumarins (e.g., Compound 145 in ): Exhibit potent anticancer activity (IC50 = 0.18 µM against MCF-7 cells) due to methoxy-substituted benzimidazole moieties.
  • Triazole-linked coumarins (e.g., Compound 112c in ): Show IC50 = 4.363 µM against HCT 116 cells, attributed to tyrosine kinase inhibition.
Antimicrobial Activity
  • Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives (): Demonstrated antimicrobial efficacy, though tert-butyl analogs may offer improved potency due to increased membrane interaction.

Structural and Electronic Effects

  • Electron-donating vs. withdrawing groups : The tert-butyl group is electron-donating, which may stabilize the chromen-2-one core differently than electron-withdrawing groups (e.g., trifluoromethyl in ). This affects UV/Vis absorption maxima and acid dissociation constants (pKa), as seen in 3,3'-[(4-hydroxyphenyl)methyl]bis-coumarin ().

Q & A

Q. How to design multi-target therapeutics using this scaffold for Alzheimer’s disease?

  • Methodological Answer : Develop conjugates with MAO-B and AChE inhibitory moieties (e.g., morpholine or piperidine ethers). Test dual inhibition via enzyme assays and validate neuroprotection in SH-SY5Y cells exposed to Aβ142_{1-42}. Optimize blood-brain barrier penetration using PAMPA-BBB models .

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